molecular formula C6H9N5 B13752402 5,6,7,8-Tetrahydropteridin-4-amine CAS No. 49539-14-2

5,6,7,8-Tetrahydropteridin-4-amine

Cat. No.: B13752402
CAS No.: 49539-14-2
M. Wt: 151.17 g/mol
InChI Key: BBMKAZOERCFSTG-UHFFFAOYSA-N
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Description

Contextualization within Pteridin Chemistry and Biological Relevance

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. Their derivatives are ubiquitous in nature and play vital roles in a vast array of biological processes. The fully reduced form, the 5,6,7,8-tetrahydropterin core, is particularly significant as it forms the backbone of essential cofactors.

5,6,7,8-Tetrahydropteridin-4-amine represents a fundamental, unsubstituted tetrahydropterin (B86495). Its structure, while simple, provides the essential framework that, when functionalized, gives rise to critical biological activity. The most well-known and extensively studied derivative is Tetrahydrobiopterin (B1682763) (BH4), a vital cofactor for a number of aromatic amino acid hydroxylases and nitric oxide synthases. nih.govwikipedia.orgnih.gov Deficiencies in BH4 can lead to serious metabolic disorders, highlighting the critical importance of the tetrahydropterin scaffold. nih.govrarediseases.org Understanding the chemistry of the parent amine, this compound, is therefore fundamental to appreciating the function of its more complex, naturally occurring analogues.

Foundational Research and Early Investigations of Tetrahydropterins

The journey into understanding tetrahydropterins began with the discovery of their role as enzymatic cofactors. Early research focused on isolating and characterizing these compounds from natural sources. A pivotal moment in this field was the identification of tetrahydrobiopterin as the cofactor for phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. wikipedia.org This discovery was crucial in elucidating the metabolic pathway that, when disrupted, leads to phenylketonuria (PKU).

Initial synthetic efforts in pteridine (B1203161) chemistry were aimed at preparing various derivatives to study their biological activities. These early syntheses often involved the reduction of pterin (B48896) precursors. For instance, the synthesis of substituted tetrahydropteridines, such as 6,7-dimethyltetrahydropterin, has been documented, providing insights into the general reactivity and stability of the tetrahydropterin ring system. nih.gov While specific early investigations focusing solely on the unsubstituted this compound are less documented in prominent literature, the foundational work on its substituted derivatives laid the groundwork for understanding its fundamental chemical nature.

Current Research Frontiers and Unaddressed Questions Pertaining to this compound

Current research involving the tetrahydropterin scaffold is vibrant and multifaceted, extending beyond its classical role as a cofactor. While much of the focus remains on complex derivatives like BH4, the study of the core structure, this compound, is implicitly important for several reasons.

Detailed Research Findings:

Recent studies continue to explore the synthesis of novel pteridine derivatives for various therapeutic applications. For instance, the synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, which share a similar heterocyclic core, has been investigated for potential antitubercular and antidiabetic activities. nih.gov This suggests that the broader class of related heterocyclic amines holds promise for drug discovery.

The synthesis of functionalized tetrahydropterins, such as 6-aminomethyl-5,6,7,8-tetrahydropterin, highlights the ongoing efforts to create analogues that can probe biological systems or act as inhibitors of specific enzymes. researchgate.net These synthetic strategies often involve multi-step processes, starting from more readily available pteridine precursors.

Unaddressed Questions:

A significant area of ongoing investigation is the precise role of the tetrahydropterin ring system in redox chemistry within biological systems. While it is known to act as an electron donor, the exact mechanisms and the factors that influence its redox potential are still being explored. For the unsubstituted this compound, key questions remain:

What is the intrinsic redox potential of this core molecule, and how does it compare to its substituted derivatives?

Could this compound or its simple metabolites have as-yet-undiscovered biological roles, perhaps as a signaling molecule or a modulator of enzymatic activity in certain organisms?

Can more efficient and scalable synthetic routes to this compound be developed, which would facilitate its use as a starting material for the synthesis of a wider range of derivatives?

How does the absence of a side chain at the 6-position affect its interaction with enzymes that typically bind substituted tetrahydropterins?

These unanswered questions underscore the continued relevance of studying this fundamental pteridine, not just as a chemical curiosity, but as a key to unlocking a deeper understanding of a vital class of biomolecules.

Chemical and Physical Properties of 5,6,7,8-Tetrahydropteridine (B83983)

PropertyValueSource
Molecular FormulaC6H8N4PubChem
Molecular Weight136.15 g/mol PubChem
IUPAC Name5,6,7,8-tetrahydropteridinePubChem
CAS Number10593-78-9PubChem
Physical DescriptionSolidHuman Metabolome Database (HMDB)
RoleEscherichia coli metabolite, cofactorChEBI

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49539-14-2

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

5,6,7,8-tetrahydropteridin-4-amine

InChI

InChI=1S/C6H9N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h3,8H,1-2H2,(H3,7,9,10,11)

InChI Key

BBMKAZOERCFSTG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=NC(=C2N1)N

Origin of Product

United States

Advanced Synthetic Strategies and Structural Derivatization of 5,6,7,8 Tetrahydropteridin 4 Amine

Elucidation of Novel Synthetic Routes for the Tetrahydropteridin Scaffold

The synthesis of the 5,6,7,8-tetrahydropteridin core is a key challenge that has been addressed through various innovative approaches, ranging from classical chemical reductions to sophisticated enzymatic transformations.

Catalytic Hydrogenation Methods for Pterin (B48896) Derivatives

Catalytic hydrogenation of fully aromatic pterin precursors stands as a primary method for the synthesis of the tetrahydropteridin scaffold. This approach involves the reduction of the pyrazine (B50134) portion of the pteridine (B1203161) ring system. A common strategy is the reduction of a suitable pterin derivative, such as a 2-acetamido-6-cyanopteridin-4(3H)-one, to its corresponding tetrahydropteridin derivative. researchgate.net This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation with catalysts such as platinum oxide. The reaction conditions can be tuned to control the extent of reduction and to obtain the desired 5,6,7,8-tetrahydro state. For instance, the reduction of 6,7-dimethylpterin with sodium in ethanol (B145695) yields a mixture of the cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin isomers. researchgate.net

PrecursorReducing Agent/CatalystProductReference
2-acetamido-6-cyanopteridin-4(3H)-oneNot specified2-acetamido-6-aminomethyl-5,6,7,8-tetrahydropteridin-4(3H)-one researchgate.net
6,7-dimethylpterinSodium in ethanolcis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin researchgate.net

Stereoselective Synthesis Approaches to Optically Active Pteridin Analogs

The biological activity of tetrahydropteridin derivatives is often dependent on the stereochemistry at the chiral centers, typically at positions 6 and 7 of the tetrahydropyrazine (B3061110) ring. Consequently, the development of stereoselective synthetic methods is of paramount importance. One of the established strategies for achieving stereocontrol in the synthesis of cyclic amino acid derivatives is the diastereoselective Strecker reaction. nih.gov This method involves the reaction of a ketone with a chiral amine to form a chiral imine, which is then subjected to nucleophilic addition of a cyanide source. nih.gov Although not specifically reported for 5,6,7,8-tetrahydropteridin-4-amine, this principle can be extended to the synthesis of optically active pteridin analogs. By employing a chiral auxiliary or a chiral catalyst during the key bond-forming steps, it is possible to direct the stereochemical outcome of the reaction and selectively produce one enantiomer or diastereomer. The reduction of substituted pterins can also lead to diastereomeric mixtures, as seen in the formation of cis and trans isomers of 6,7-dimethyl-5,6,7,8-tetrahydropterin, highlighting the need for stereocontrolled reduction methods. researchgate.net

Enzymatic Synthesis and Biocatalytic Pathways to this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and milder reaction conditions compared to traditional chemical methods. mdpi.com Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly well-suited for the asymmetric synthesis of amines. mdpi.comresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, generating a chiral amine. mdpi.com This process often requires pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.com Imine reductases, on the other hand, catalyze the reduction of a pre-formed imine or an imine formed in situ to the corresponding amine. mdpi.com

These biocatalytic approaches can be integrated into multi-step cascade reactions to produce complex molecules from simple precursors. chemrxiv.orgresearchgate.net The use of continuous flow reactors with immobilized enzymes further enhances the efficiency and scalability of these processes. chemrxiv.orgresearchgate.net Such systems allow for the sequential addition of reagents and the separation of incompatible reaction steps, enabling the synthesis of a wide range of amine intermediates. chemrxiv.orgresearchgate.net

Enzyme ClassReaction CatalyzedKey FeaturesReference
Transaminases (TAs)Asymmetric conversion of ketones to primary aminesRequires a sacrificial amine donor and PLP cofactor; high enantioselectivity mdpi.com
Imine Reductases (IREDs)Reduction of imines to aminesCan be used in dynamic kinetic resolutions; high stereocontrol mdpi.comresearchgate.net
Amine Dehydrogenases (AmDHs)Asymmetric reductive amination of ketonesUses ammonia (B1221849) as the amino donor; attractive for synthesizing chiral amines researchgate.net

Regioselective Functionalization and Derivatization at Key Positions

The biological properties of this compound can be fine-tuned through selective modification at various positions of the heterocyclic scaffold.

Amino Group Modifications at Position 4

The amino group at position 4 of the pteridine ring is a key site for derivatization. Standard synthetic transformations can be employed to modify this group, including acylation, alkylation, and sulfonylation, to introduce a variety of substituents. For instance, in related heterocyclic systems, amino groups are often protected during synthetic sequences. The use of a pivaloyl group to protect an N2-amino group in a tetrahydropyridopyrimidine synthesis demonstrates a relevant strategy that could be applied to the 4-amino group of the tetrahydropteridin scaffold to direct further reactions. researchgate.net Such modifications can significantly impact the molecule's interaction with biological targets.

Substituent Effects on the Tetrahydropyrazine Ring (Positions 5, 6, 7, 8)

PositionSubstituentSynthetic MethodReference
5,6MethylMethylation nih.gov
5,7MethylMethylation nih.gov
6AminomethylReduction of a cyano group researchgate.net
6,7DimethylNot specified nih.gov
6AralkylN-alkylation with aralkyl bromides researchgate.net

Exploration of C2-Position Expansion and its Effects on Reactivity

The C2-position of the this compound scaffold presents a key site for structural modification to modulate its chemical reactivity and biological activity. Expansion at this position, through the introduction of various substituents, can significantly influence the electronic properties and steric profile of the molecule.

One notable strategy for the synthesis of C2-substituted analogs involves solid-phase synthesis, which has been successfully applied to the preparation of structurally related 2-substituted 4-aminopyrido[2,3-d]pyrimidines. nih.gov This approach commences with the immobilization of a suitable starting material, such as p-hydroxybenzaldehyde, onto a solid support like the Wang resin. nih.gov Subsequent reaction with a substituted acid methyl malonate, followed by treatment with malononitrile (B47326) and cyclization with an amidine system, affords the desired C2-substituted heterocyclic core. nih.gov This methodology offers the advantage of high-throughput synthesis, enabling the generation of a diverse library of compounds with various substituents at the C2-position. The reactivity of the final products can be fine-tuned by the nature of the R-group introduced via the amidine.

Table 1: Key Reactants in the Solid-Phase Synthesis of C2-Substituted Pyridopyrimidines

Reactant Role
p-hydroxybenzaldehyde Starting material for immobilization on solid support
Wang resin Solid support
Substituted acid methyl malonate Building block for extending the carbon chain
Malononitrile Used in a Michael addition reaction
Amidine Introduces the C2-substituent and facilitates cyclization

Another relevant synthetic approach involves the one-pot, three-component condensation of aromatic aldehydes, malononitrile, and a 1,3-dicarbonyl compound like 1,3-cyclohexanedione (B196179) or dimedone, catalyzed by 2-aminopyridine. researchgate.net This method has been employed for the synthesis of 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which share a tetrahydropyridine-fused pyrimidine (B1678525) core with the target compound. researchgate.net The introduction of various aromatic aldehydes allows for the exploration of a wide range of C4-aryl substituents, which is analogous to potential C2-substitutions on the pteridine ring. The reactivity of the resulting chromene derivatives is influenced by the electronic nature of the aryl substituent.

While these examples pertain to related heterocyclic systems, the synthetic principles can be extrapolated to the C2-position of this compound. The introduction of alkyl, aryl, or other functional groups at this position is anticipated to alter the electron density of the pyrimidine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack, as well as its metal-chelating properties.

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of this compound containing stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights into its biochemical transformations.

The synthesis of deuterium-labeled compounds can be achieved through various methods, including H-D exchange reactions catalyzed by transition metals. A palladium-on-carbon/aluminum (Pd/C-Al) system in the presence of deuterium oxide (D₂O) has been shown to be effective for the selective deuteration of various organic molecules, including amino acids like phenylalanine and glycine. nih.gov This method offers a green and efficient way to introduce deuterium at specific positions in a molecule. nih.gov Another approach involves the use of deuterated reagents in multicomponent reactions. beilstein-journals.org For instance, deuterated aldehydes or isonitriles can be used to construct complex molecules with site-specific deuterium labeling. beilstein-journals.org The Leuckart–Wallach reaction can be adapted to produce [D₂]-formamides, which are precursors to [D₂]-isonitriles. beilstein-journals.org

For the synthesis of ¹³C-labeled compounds, methods have been developed for the incorporation of ¹³C into various building blocks. For example, the synthesis of ¹³C-enriched amino acids has been demonstrated in formose-type reactions, providing a potential route to labeled precursors for more complex molecules. nih.gov The Strecker synthesis, a well-established method for amino acid synthesis, can be employed with ¹³C-labeled cyanide to introduce the isotope. nih.gov

The synthesis of pteridine derivatives with isotopic labels has been reported in the literature. For instance, catalytic reduction of 7-deuterio-6-trideuteriomethylpterin has been used to produce a mixture of cis- and trans-7-deuterio-6-trideuteriomethyl-5,6,7,3-tetrahydropterin. researchgate.net Similarly, reduction of 2,4-diamino-7-deuterio-6-(partial)trideuteriomethylpteridine yields the corresponding isotopically labeled 5,6,7,8-tetrahydropteridine (B83983) derivatives. researchgate.net These methods demonstrate the feasibility of introducing deuterium into the pteridine core structure.

Table 2: General Methods for Isotopic Labeling

Isotope Method Example Precursors/Reagents
Deuterium (²H) H-D Exchange D₂O with Pd/C-Al catalyst
Multicomponent Reactions [D₁]-aldehydes, [D₂]-isonitriles
Carbon-13 (¹³C) Formose-type reactions ¹³C-formaldehyde
Strecker Synthesis ¹³C-cyanide
Nitrogen-15 (¹⁵N) Not specifically detailed in provided context Not specifically detailed in provided context

These isotopically labeled versions of this compound are crucial for mechanistic studies. They can be used as tracers in metabolic studies to follow the fate of the molecule in biological systems. Furthermore, kinetic isotope effect studies, where the rate of a reaction is compared between the labeled and unlabeled compound, can provide detailed information about the transition state of the reaction, helping to elucidate the mechanism of enzyme-catalyzed reactions involving this important scaffold. The application of stable isotope-labeled compounds, in conjunction with analytical techniques like mass spectrometry and NMR spectroscopy, is a powerful approach to understanding the intricate details of the biochemical roles of this compound. nih.gov

Molecular and Cellular Mechanisms of Action of 5,6,7,8 Tetrahydropteridin 4 Amine in Research Models

Investigations into Cofactor Mimicry and Enzymatic Interaction

5,6,7,8-Tetrahydropteridin-4-amine, a structural analog of tetrahydrobiopterin (B1682763) (BH4), has been a subject of significant research to understand its role in modulating enzymes that are dependent on BH4. BH4 is an essential cofactor for several critical enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases.

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a key signaling molecule. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). All three isoforms require BH4 to maintain their coupled state, where the flow of electrons from the reductase domain to the heme domain is coupled with the oxidation of L-arginine to produce NO. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide (B77818) instead of NO. acs.orgnih.gov

Research has shown that 4-amino-tetrahydrobiopterin (a derivative of this compound) can induce tight pterin (B48896) binding to nNOS. acs.org This suggests a direct interaction with the enzyme. The formation of this tight-binding site is a relatively quick process, occurring within minutes at low temperatures, and does not require the presence of oxygen. acs.org This interaction is specific to the fully reduced pteridine (B1203161), as its oxidized counterpart, 4-amino-dihydrobiopterin, does not induce the same effect. acs.org The binding of 4-amino-tetrahydrobiopterin appears to strengthen the NOS dimer, a conformational change associated with the formation of the tight-binding site. acs.org

The interaction of this compound and its derivatives with NOS isoenzymes is crucial for understanding how the coupling of these enzymes is regulated. In conditions of BH4 deficiency, the uncoupling of NOS can lead to increased oxidative stress, which is implicated in various cardiovascular diseases. nih.gov

Table 1: Interaction of 4-amino-tetrahydrobiopterin with Neuronal Nitric Oxide Synthase (nNOS)

FeatureObservationReference
Binding Induces tight pterin binding to nNOS. acs.org
Kinetics Tight-binding site formation takes approximately 2 minutes with 1 µM 4-amino-BH4 at 4 °C. acs.org
Oxygen Requirement Anaerobic preincubation experiments show that O₂ is not involved in the process. acs.org
Structural Effect Accompanied by an increase in the strength of the NOS dimer. acs.org
Specificity Requires a fully reduced pteridine for tight-binding site formation. acs.org

The aromatic amino acid hydroxylases are a family of BH4-dependent enzymes that play critical roles in metabolism and neurotransmitter synthesis. ebi.ac.uk This family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). ebi.ac.uk These enzymes are structurally and functionally related, each containing iron and catalyzing the hydroxylation of their respective aromatic amino acid substrates. ebi.ac.uk

Studies have investigated the effects of BH4 analogs, including derivatives of this compound, on these enzymes. For instance, in a study on tryptophan hydroxylase 2 (TPH2), the enzyme responsible for the rate-limiting step in serotonin (B10506) synthesis in the brain, BH4 and its close structural analog, 6-methyl-5,6,7,8-tetrahydropterin, were found to increase the thermal stability of a mutant form of the enzyme. nih.gov This suggests a chaperone-like activity, where the binding of the pteridine helps to stabilize the protein's structure. However, other analogs like 6,7-dimethyl-5,6,7,8-tetrahydropterin were not effective, indicating a high degree of structural specificity for this interaction. nih.gov

The ability of this compound derivatives to modulate the activity and stability of aromatic amino acid hydroxylases highlights their potential as research tools to probe the structure-function relationships of these important enzymes.

GTP cyclohydrolase I (GTPCH) is the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of BH4 from guanosine (B1672433) triphosphate (GTP). nih.govnih.gov The activity of GTPCH is subject to feedback inhibition by BH4 itself. nih.govnih.gov This regulation is crucial for maintaining appropriate intracellular levels of the cofactor.

In Nocardia species, BH4 has been shown to inhibit GTPCH activity. nih.gov Conversely, in mammalian systems, GTPCH activity is stimulated by phenylalanine through the formation of a complex with the GTP-CH-I feedback regulatory protein. nih.gov While direct studies on the effect of this compound on GTPCH are limited in the provided context, the known inhibitory effect of the end-product BH4 suggests that structural analogs could potentially modulate this enzyme's activity. The biosynthesis of BH4 is a multi-step process involving other enzymes like 6-pyruvoyltetrahydropterin synthase and sepiapterin (B94604) reductase, which could also be potential targets for modulation by pteridine analogs. nih.gov

Ligand Binding Studies and Protein-Ligand Interaction Dynamics

The interaction of this compound with its target proteins involves specific binding events that can lead to conformational changes and allosteric modulation of enzyme activity.

In vitro studies using recombinant rat nNOS have been instrumental in characterizing the binding of pteridines. acs.org These studies have revealed the existence of both high- and low-affinity binding sites for BH4. acs.org The formation of the high-affinity state appears to be induced by preincubation with a fully reduced pteridine like BH4 or 4-amino-tetrahydrobiopterin. acs.org This suggests a dynamic process where the initial binding of the cofactor primes the enzyme for a tighter interaction.

Allosteric modulation refers to the process where a ligand binds to a site on a protein that is topographically distinct from the active site, thereby altering the protein's conformation and activity. nih.gov The interaction of 4-amino-tetrahydrobiopterin with nNOS exhibits characteristics of allosteric modulation. The binding of this pteridine analog induces a conformational change that strengthens the dimer interface of the enzyme. acs.org This is significant because the dimeric structure of NOS is essential for its catalytic activity.

This induced conformational change is a key aspect of the molecular mechanism of this compound and its derivatives, influencing the enzyme's function by means other than direct competition at the active site.

Intracellular Signaling Pathway Modulation (In Vitro Models)

The intracellular effects of this compound, a synthetic analog of tetrahydrobiopterin (BH4), are a subject of ongoing research. While the complete picture of its interaction with cellular machinery is still emerging, in vitro studies have begun to shed light on its ability to modulate key signaling pathways, including those governing gene expression and protein synthesis.

Detailed studies specifically elucidating the cellular uptake and efflux mechanisms of this compound are not extensively available in the current scientific literature. However, insights can be drawn from research on its parent compound, tetrahydrobiopterin (BH4). The transport of BH4 across the cell membrane appears to be a complex process that can vary significantly between different cell types.

Research on various cell lines has indicated that both direct and indirect uptake mechanisms may be at play for BH4. For instance, some cells may take up BH4 directly from the extracellular environment. In contrast, other cell types might rely on an indirect pathway that involves the uptake of BH4 precursors and subsequent intracellular synthesis. The specific transporters and the precise kinetics of this compound uptake and efflux remain an area for future investigation.

In vitro research has demonstrated that this compound can exert significant effects on gene expression, particularly in inflammatory models. Studies utilizing RAW264.7 murine macrophage-like cells have shown that this compound can suppress the expression of key pro-inflammatory genes.

One of the primary mechanisms identified is the extracellular generation of hydrogen peroxide (H₂O₂) through the autoxidation of the tetrahydropteridine structure. This extracellular H₂O₂ then acts as a signaling molecule, leading to the downregulation of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) gene expression. This effect is notable as it suggests that the compound's modulation of gene expression may not require direct entry into the cell, but rather is mediated by its extracellular activity.

Furthermore, research on the parent compound, tetrahydrobiopterin, has shown that it can modulate the expression of the cationic amino acid transporter 2 (CAT-2) mRNA in rat cardiac myocytes. This suggests that pteridine compounds, in general, may have the capacity to influence the expression of genes involved in cellular transport and metabolism. However, direct evidence of this compound's impact on protein synthesis machinery is still limited, and further research is needed to fully understand its role in this fundamental cellular process.

Interactive Table 1: Effects of this compound on Gene Expression in RAW264.7 Cells

GeneCell LineObserved EffectPutative Mechanism
Inducible Nitric Oxide Synthase (iNOS)RAW264.7 (murine macrophage-like)Downregulation of expressionExtracellular hydrogen peroxide formation
Tumor Necrosis Factor-alpha (TNF-α)RAW264.7 (murine macrophage-like)Downregulation of expressionExtracellular hydrogen peroxide formation

Advanced Analytical Methodologies for the Characterization and Quantification of 5,6,7,8 Tetrahydropteridin 4 Amine and Its Metabolites

High-Resolution Chromatographic Techniques for Pteridin Analysis

Chromatography, particularly when coupled with mass spectrometry, forms the cornerstone of pteridin analysis. The separation power of modern liquid chromatography is essential for resolving these polar compounds from complex biological samples.

Development of UHPLC-MS/MS Methods for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become a primary technique for the sensitive and selective analysis of pteridines and their metabolites. researchgate.netnih.gov The use of sub-2 µm particle columns in UHPLC allows for higher resolution, improved peak shape, and significantly faster analysis times compared to conventional HPLC. researchgate.net

The development of these methods often involves careful optimization of several parameters to achieve trace-level detection. For instance, a targeted UHPLC-ESI-MS/MS method was developed for quantifying tryptophan and its metabolites, including the pteridine (B1203161) neopterin, with a rapid cycle time of 7 minutes suitable for high-throughput screening. nih.govbevital.no Such methods typically use reversed-phase columns, like a C18, with a gradient elution of water and acetonitrile (B52724) containing a small percentage of an acid, such as formic acid, to improve ionization. researchgate.netbevital.no

For trace analysis in complex matrices like drinking water or animal tissues, a solid-phase extraction (SPE) step is often employed to preconcentrate the analytes and remove interfering substances. nih.govnih.govusgs.gov This sample cleanup is crucial for achieving detection limits in the sub-microgram per liter (ng/mL) range. usgs.govnih.gov The coupling of UHPLC with a triple quadrupole mass spectrometer allows for highly selective monitoring of specific precursor-to-product ion transitions, which is essential for accurate quantification and structural identification. researchgate.net

ParameterTypical ConditionPurposeReference
Chromatography SystemUHPLC (Ultra-High Performance Liquid Chromatography)Provides high resolution, sensitivity, and speed. researchgate.net
ColumnReversed-Phase (e.g., HSS T3 C18, 1.8 µm)Separates analytes based on hydrophobicity. bevital.nosoton.ac.uk
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileFacilitates separation and improves ionization efficiency. bevital.nosoton.ac.uk
DetectionTandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI)Offers high selectivity and sensitivity for quantification. nih.gov
Sample PreparationSolid-Phase Extraction (SPE)Concentrates analytes and removes matrix interferences for trace analysis. nih.govusgs.gov

Chiral Chromatography for Enantiomeric Purity Assessment of Derivatives

The biological activity of many compounds is dependent on their stereochemistry. nih.gov Pteridine derivatives, including 5,6,7,8-Tetrahydropteridin-4-amine, possess chiral centers, making the assessment of enantiomeric purity crucial. nih.gov Direct resolution of enantiomers is vital in pharmaceutical and biomedical analysis to understand the properties of each stereoisomer. nih.gov

Chiral chromatography is the primary method for separating enantiomers. This can be achieved by using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.orgcat-online.com The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation and quantification. libretexts.org

Another approach involves pre-column derivatization with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral column. libretexts.org For example, the C(6) configuration of (6R)-5,6,7,8-tetrahydro-L-monapterin was determined by comparing its stable hexaacetyl derivative with authentic standards using HPLC and LC-MS, highlighting the power of combining derivatization with chromatography for stereochemical assignment. nih.gov The choice of method depends on the specific compound and the available instrumentation, with the goal of achieving baseline separation of the stereoisomers to determine the enantiomeric purity, often with a limit of quantification down to 0.1%. cat-online.com

Ion-Pairing Chromatography and Amine Derivatization Strategies for Metabolomics

Metabolomics studies aim to profile a wide range of small molecules in a biological system. waters.com However, the analysis of highly polar amine-containing compounds like this compound by standard reversed-phase liquid chromatography (RPLC) is challenging due to poor retention. nih.govnih.gov To overcome this, ion-pairing chromatography and chemical derivatization are employed as complementary strategies. nih.gov

Ion-Pairing Chromatography (IPC) involves adding an ion-pairing reagent (IPR) to the mobile phase. chromatographyonline.comtechnologynetworks.com For cationic analytes like protonated amines, an anionic IPR such as an alkylsulfonate is used. technologynetworks.comtcichemicals.com The IPR forms a neutral ion-pair with the analyte, which increases its hydrophobicity and enhances its retention on a reversed-phase column. technologynetworks.comtcichemicals.com The retention can be fine-tuned by adjusting the type and concentration of the IPR. nih.gov A novel approach involves adding the IPR to the sample diluent instead of the mobile phase, which can achieve similar retention characteristics while maintaining compatibility with mass spectrometry. chromatographyonline.com

Amine Derivatization is another powerful strategy that modifies the amine group to improve its chromatographic behavior and detection sensitivity. nih.govsigmaaldrich.com Reagents like diethyl ethoxymethylenemalonate (DEEMM) or Dansyl-Cl react with primary and secondary amines to form derivatives that are less polar and more easily retained in RPLC. nih.govnih.govut.ee Derivatization can also add a fluorescent or easily ionizable tag, significantly enhancing detection by fluorescence or mass spectrometry. nih.govsigmaaldrich.com

These two methods are often complementary; IPC is effective for acidic compounds (using a cationic IPR), while amine derivatization targets basic, amine-containing metabolites. nih.gov The combined use of these strategies allows for a more comprehensive coverage of the polar metabolome in a single analytical platform. nih.gov

StrategyPrincipleAdvantage for Amine AnalysisReference
Ion-Pairing Chromatography (IPC)An ion-pairing reagent is added to the mobile phase or sample to form a neutral, hydrophobic complex with the charged analyte.Increases retention of highly polar, charged amines on reversed-phase columns. chromatographyonline.comtechnologynetworks.com
Amine DerivatizationThe amine group is chemically modified (e.g., with Dansyl-Cl or DEEMM) prior to analysis.Improves chromatographic separation, enhances ionization efficiency, and can add a fluorescent tag for sensitive detection. nih.govnih.govsigmaaldrich.com

Advanced Spectroscopic Characterization

While chromatography separates compounds, spectroscopy provides detailed structural information. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the definitive identification and structural elucidation of pteridines.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), is essential for both confirming the identity of known metabolites and identifying unknown ones. scispace.comcsic.es Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of the elemental composition of a parent ion. researchgate.netnih.gov

The primary strength of MS/MS in structural elucidation is the analysis of fragmentation pathways. researchgate.net In this process, a specific parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule. By carefully analyzing the masses of the fragments, chemists can deduce the structure of the original molecule, including the location of substituents on the pteridine ring system. bevital.no This capability is critical in metabolomics for distinguishing between isomers and identifying the products of biotransformation. nih.gov For example, a targeted UHPLC-ESI-MS/MS method can be developed where compound-specific parameters, including collision energies, are optimized to yield characteristic fragments for each metabolite, enabling both quantification and structural confirmation. bevital.nosoton.ac.uk

Fluorescence Spectroscopy for Kinetic and Binding Studies

Fluorescence spectroscopy is a powerful tool for investigating the kinetics of reactions involving fluorescent molecules and for studying their binding interactions with other biomolecules. While specific studies focusing solely on this compound are limited, the principles and techniques applied to structurally similar and extensively studied pteridines, such as tetrahydrobiopterin (B1682763) (BH4), provide a strong framework for its analysis.

Pteridine derivatives, in their fully oxidized state, typically exhibit native fluorescence, which can be exploited for their detection. nih.gov However, the reduced forms, such as this compound, are generally less fluorescent. Therefore, methods often involve a pre- or post-column oxidation step to convert the tetrahydropteridine to its highly fluorescent pterin (B48896) form. nih.gov This can be achieved using chemical oxidants like iodine or manganese dioxide. nih.gov

Kinetic Studies:

The kinetics of this compound autoxidation and its enzymatic reactions can be monitored by observing the change in fluorescence over time. For instance, the oxidation of the non-fluorescent tetrahydropteridine to a fluorescent product allows for real-time tracking of the reaction progress. The autoxidation of BH4 has been shown to produce dihydrobiopterin (BH2) as a primary product. nih.gov The kinetics of this process, which is crucial for understanding the stability and in vivo lifetime of the compound, can be established using fluorescence-based assays. nih.gov

Binding Studies:

Fluorescence spectroscopy is also instrumental in characterizing the binding of this compound to proteins and other macromolecules. Changes in the fluorescence properties of either the pteridine itself or intrinsic fluorophores (like tryptophan and tyrosine) within a target protein upon binding can provide valuable information about the binding affinity, stoichiometry, and conformational changes. nih.gov For example, a pteridine derivative with electron-withdrawing groups has been used as a fluorescent ligand for studying binding to DNA, where changes in the fluorescence spectra upon binding allowed for the detection of specific nucleobases. nih.gov

Parameter Description Typical Application
Excitation Wavelength The wavelength of light used to excite the fluorescent molecule.For oxidized pterins, this is typically around 350 nm. nih.gov
Emission Wavelength The wavelength of light emitted by the fluorescent molecule.For oxidized pterins, this is typically around 450 nm. nih.gov
Fluorescence Quenching The decrease in fluorescence intensity due to interactions with other molecules.Can be used to determine binding constants and mechanisms.
Fluorescence Anisotropy A measure of the rotational mobility of the fluorescent molecule.Changes in anisotropy upon binding can indicate the formation of a larger complex.

Electrochemical Detection and Biosensor Development for Research Applications

Electrochemical methods offer high sensitivity and selectivity for the direct detection of redox-active molecules like this compound. These techniques are particularly well-suited for integration with liquid chromatography systems and for the development of specialized biosensors.

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a well-established method for the direct and simultaneous quantification of reduced pteridines and their metabolites in biological samples. mdpi.comnih.gov This technique leverages the ease of oxidation of the tetrahydropteridine ring. A potential is applied to a working electrode, and the current generated by the oxidation of the analyte as it elutes from the HPLC column is measured. The resulting signal is directly proportional to the concentration of the analyte. mdpi.com

Table of Typical HPLC-ECD Parameters for Tetrahydropteridine Analysis

Parameter Typical Value/Condition Purpose
Stationary Phase Reversed-phase C18 columnSeparation of pteridines based on hydrophobicity.
Mobile Phase Acidic buffer (e.g., citrate) with organic modifier (e.g., methanol)To ensure good separation and stability of the analytes.
Working Electrode Potential +200 to +450 mVTo achieve sensitive and selective oxidation of the tetrahydropteridine. nih.gov
Guard Cell Potential +800 mVTo oxidize potential interferences in the mobile phase before the analytical cell. nih.gov

Biosensor Development:

The electrochemical properties of this compound also make it a target for the development of novel biosensors. These devices typically consist of a biological recognition element (e.g., an enzyme or antibody) immobilized on an electrode surface. mdpi.com The interaction of the target analyte with the biorecognition element produces a measurable electrochemical signal.

For instance, an enzyme that specifically utilizes this compound as a substrate could be immobilized on an electrode. The enzymatic reaction would consume the analyte, leading to a change in the local concentration of a redox-active product or co-substrate, which can then be detected electrochemically. While specific biosensors for this compound are not widely reported, the principles have been successfully applied to other biogenic amines. mdpi.com The development of such biosensors holds promise for rapid, low-cost, and portable analysis in various research settings.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5,6,7,8 Tetrahydropteridin 4 Amine Analogs

Design Principles for Pteridin Derivative Libraries

The design of chemical libraries for drug discovery has evolved from a numbers game to a more strategic approach focused on quality and relevance to the biological targets of interest. drugdesign.org For pteridin derivative libraries, several guiding principles are employed to maximize the chances of identifying potent and selective modulators.

A key principle is the concept of "drug-likeness," which aims to eliminate compounds with poor pharmacokinetic properties early in the discovery process. drugdesign.org This involves considering physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov For natural product-derived libraries, which can be a source of novel scaffolds, a strategy of front-loading for lead- and drug-like properties is advocated to improve the efficiency of the discovery pipeline. nih.gov

The design of focused libraries often starts with a known active compound or a scaffold known to interact with the target class. For pteridin derivatives, this could be the 5,6,7,8-tetrahydropteridin-4-amine core itself. Creative design can then be employed, combining data from X-ray crystallography of ligand-protein complexes, docking studies, and 3D superimpositions of known ligands to generate entirely new scaffolds through hybridization. drugdesign.org

The construction of diverse libraries, on the other hand, aims to cover a broad chemical space. This is achieved by varying the core scaffold and the peripheral substituents. Methods for measuring molecular diversity are employed to ensure that the library is not redundant and provides a comprehensive sampling of possible structures. drugdesign.org

Correlation of Structural Motifs with Biochemical and Cellular Activities

The biological activity of this compound analogs is intricately linked to their structural features. The pteridin ring system serves as a versatile scaffold that can be decorated with various substituents to modulate its interaction with biological targets.

Substitutions at various positions of the pteridin ring can have a profound impact on the enzyme inhibition constants (Kᵢ). For instance, in a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, which are structurally related to tetrahydropteridines, modifications at the 3- and 6-positions were explored to assess their effect on A₁ adenosine (B11128) receptor binding. nih.gov While specific Kᵢ values for this compound analogs are proprietary and vary widely depending on the target enzyme, general trends can be inferred from related studies.

For example, the introduction of bulky or hydrophobic groups can enhance binding to hydrophobic pockets in the active site of an enzyme, leading to lower Kᵢ values. Conversely, the addition of polar groups can facilitate hydrogen bonding interactions. The following table illustrates hypothetical Kᵢ values for a generic kinase to demonstrate the effect of substitutions, based on common observations in medicinal chemistry.

CompoundSubstitution at C6Substitution at N8Hypothetical Kᵢ (nM)
1 -H-H500
2 -CH₃-H250
3 -Phenyl-H100
4 -H-CH₂-Phenyl75
5 -Phenyl-CH₂-Phenyl20

This table is for illustrative purposes and does not represent actual experimental data.

Chirality plays a critical role in the biological activity of many pharmaceuticals, as enantiomers can exhibit different pharmacological and toxicological profiles. researchgate.netmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. nih.govdntb.gov.ua

In the context of tetrahydropteridin derivatives, the presence of stereocenters, particularly at the C6 position, can significantly influence their biological effects. For example, the natural cofactor tetrahydrobiopterin (B1682763), which has a dihydroxypropyl side chain at C6, exists as specific stereoisomers, with the (6R)-enantiomer being the biologically active form. The development of single-enantiomer drugs from racemates, a process known as a "chiral switch," is a common strategy to improve the therapeutic index of a drug. mdpi.com

Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, which share a similar saturated heterocyclic ring with tetrahydropteridines, have shown that enantiomers can have markedly different antiproliferative activities against cancer cell lines. nih.gov This underscores the importance of evaluating the biological activity of individual enantiomers of chiral this compound analogs. The different interactions of enantiomers with biological targets can be attributed to the specific three-dimensional arrangement of atoms, which dictates how the molecule fits into a binding site. nih.gov

In Silico QSAR Model Development and Validation for Pteridin Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds, thus prioritizing synthesis and testing efforts.

For tetrahydropteridin derivatives, a QSAR model was developed for a series of 68 compounds acting as inhibitors of polo-like kinase 1 (PLK1), a key target in cancer therapy. nih.gov The model was built using multiple linear regression and considered three descriptors: maxHaaCH, ATSC7i, and AATS7m. The statistical quality of the model was found to be robust, with a high correlation coefficient (r² = 0.8213) and good predictive power (r²ext = 0.8771). nih.gov

The development of a reliable QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound.

Model Building: A mathematical model is created to relate the descriptors to the biological activity.

Validation: The model's predictive ability is rigorously tested using internal and external validation techniques. nih.gov

The interpretability of QSAR models can provide insights into the structural features that are important for activity. For the PLK1 inhibitors, the maxHaaCH descriptor was positively correlated with the inhibitory activity (pIC₅₀), while ATSC7i and AATS7m were negatively correlated. nih.gov This information can guide the design of new, more potent inhibitors.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Novel Pteridin Leads

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies for the discovery of novel lead compounds. nih.govnih.gov

FBDD starts with the screening of low-molecular-weight compounds (fragments) that typically have weak binding affinities to the target. nih.govresearchgate.net These fragment hits are then optimized and grown into more potent, drug-like molecules. nih.govyoutube.com The pteridin scaffold itself can be considered a fragment that can be elaborated upon to develop potent inhibitors for various targets. The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties. exlibrisgroup.com

Scaffold hopping aims to identify new core structures (scaffolds) that retain the biological activity of a known active compound but have a different chemical makeup. uniroma1.itniper.gov.in This can be useful for escaping existing patent protection, improving pharmacokinetic properties, or finding new modes of interaction with the target. researchgate.netnih.gov For this compound analogs, scaffold hopping could involve replacing the pteridin core with other bicyclic heteroaromatic systems while maintaining the key pharmacophoric features required for biological activity. Computational methods are often employed to facilitate the identification of promising new scaffolds. uniroma1.it

Computational Chemistry and Molecular Modeling of 5,6,7,8 Tetrahydropteridin 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the reactivity of 5,6,7,8-Tetrahydropteridin-4-amine. These methods, rooted in the principles of quantum mechanics, offer a detailed understanding of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a pivotal tool for mapping the intricate reaction pathways of molecules like this compound. By calculating the electron density of the system, DFT can accurately predict the energies of reactants, transition states, and products, thereby elucidating the most favorable reaction mechanisms. nih.gov This approach is crucial for understanding the compound's synthesis, degradation, and metabolic transformations.

Recent advancements in DFT allow for the calculation of critical molecular-level descriptors, such as molecular orbital energy levels, atomic charge distributions, and local electron densities. nih.gov These descriptors are vital for identifying reactive sites and analyzing the stability of transition states, offering a systematic understanding of complex molecular interactions. nih.gov For instance, DFT calculations can identify pathways with low energy barriers, which is instrumental in optimizing synthetic yields and mitigating production risks by predicting charge effects and phase transition behaviors. nih.gov Studies on similar heterocyclic systems have demonstrated the power of DFT in identifying multiple possible reaction pathways and determining the one with the lowest activation energy, which often aligns with experimental observations. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods, particularly DFT, are also employed to predict the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the compound's structure.

The process involves optimizing the molecular geometry and then calculating the vibrational frequencies (for IR and Raman spectra), electronic transitions (for UV-Vis spectra), and chemical shifts (for NMR spectra). researchgate.netresearchgate.net Comparisons between the computed and experimental spectra can validate the accuracy of the computational model and provide a more profound understanding of the molecule's electronic and vibrational characteristics. researchgate.net For example, the calculated vibrational assignments can be compared with experimental FT-IR and FT-Raman data to confirm the presence of specific functional groups and their vibrational modes. researchgate.netresearchgate.net Similarly, predicted UV-Vis absorption bands can be correlated with experimental spectra to understand the electronic transitions occurring within the molecule. nih.gov

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound within complex biological environments, such as in the presence of proteins or lipid membranes. nih.govdntb.gov.ua By simulating the atomic motions over time, MD provides insights into the compound's conformational flexibility, binding modes, and interactions with its biological targets. nih.gov

Ligand-Protein Docking and Scoring Function Development for Target Identification

A crucial application of computational modeling in drug discovery is ligand-protein docking, a technique used to predict the preferred binding orientation of a ligand to a protein target. youtube.com For this compound, docking studies can help identify potential protein targets by evaluating how well it fits into the binding sites of various proteins. youtube.com The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. youtube.com

The development of accurate scoring functions is an active area of research. These functions aim to estimate the free energy of binding, taking into account factors like electrostatic interactions, van der Waals forces, and desolvation penalties. The insights gained from docking studies can guide the design of more potent and selective inhibitors.

Conformational Analysis and Free Energy Perturbation (FEP) Studies

Understanding the conformational landscape of this compound is essential, as its three-dimensional shape dictates its biological activity. Conformational analysis, often performed using a combination of computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. mdpi.com

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of a series of related ligands to a protein target. nih.govnih.govdrugdesigndata.org FEP simulations involve gradually "mutating" one ligand into another, allowing for the calculation of the free energy difference between them. drugdesigndata.org This technique can be a powerful tool in lead optimization, providing quantitative predictions of how modifications to the this compound scaffold will affect its binding potency. nih.govnih.gov While computationally intensive, FEP calculations can offer high accuracy and are increasingly used to guide the design of novel therapeutic agents. researchgate.net

Pharmacophore Modeling and Virtual Screening for Pteridin-Based Research Compounds

Pharmacophore modeling is a powerful strategy in drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.com For pteridin-based compounds like this compound, a pharmacophore model can be generated based on the known active compounds or the structure of the biological target. nih.govresearchgate.net This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.comnih.gov

Cheminformatics and Data Mining of Pteridin Compound Databases

The exploration of the chemical space occupied by pteridine (B1203161) derivatives, including this compound, is greatly facilitated by the application of cheminformatics and data mining techniques. These computational approaches enable researchers to systematically analyze vast collections of chemical data, uncover structure-activity relationships, and identify novel compounds with desired properties. Large-scale chemical databases serve as the primary resource for these in silico investigations.

Major public and commercial databases, such as PubChem, ChEMBL, and the Human Metabolome Database (HMDB), house extensive information on pteridine compounds. nih.govebi.ac.uk These repositories contain a wealth of data, including chemical structures, physicochemical properties, biological activities, and links to relevant scientific literature. Data mining of these databases allows for the identification of trends and patterns within the pteridine chemical class, which can guide the design of new molecules with specific biological targets.

For instance, a search for this compound and its analogs in these databases can yield a significant number of related structures. These can then be subjected to various computational analyses. Virtual screening is a powerful data mining technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. researchgate.netnih.gov This can be achieved through ligand-based or structure-based approaches. In ligand-based virtual screening, known active compounds are used as a template to find other molecules with similar properties. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands.

Quantitative Structure-Activity Relationship (QSAR) studies are another critical aspect of cheminformatics applied to pteridine derivatives. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of pteridine compounds with known activities, it is possible to build predictive models that can estimate the activity of new, untested molecules. These models help in prioritizing which compounds to synthesize and test in the laboratory, thereby saving time and resources.

The process of data mining pteridine compound databases often involves several key steps:

Data Collection and Curation: Gathering data on pteridine derivatives from various sources and ensuring its quality and consistency.

Descriptor Calculation: Calculating a wide range of molecular descriptors that capture the structural and physicochemical properties of the compounds.

Model Building: Using statistical methods or machine learning algorithms to build predictive models, such as QSAR models.

Model Validation: Rigorously testing the predictive power of the developed models.

Virtual Screening and Lead Identification: Applying the validated models to screen large compound libraries and identify potential lead candidates.

These cheminformatics and data mining approaches have been instrumental in the study of pteridine derivatives, contributing to a deeper understanding of their chemical biology and facilitating the discovery of new compounds with potential therapeutic applications. orientjchem.org The continuous growth of chemical databases and the development of more sophisticated computational tools are expected to further accelerate research in this area.

Biological Applications in Pre Clinical Research Models Excluding Human Clinical Trials

In Vitro Cellular Assays for Investigating Compound Effects

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of novel compounds. For pteridine (B1203161) derivatives, these assays have been instrumental in identifying their interactions with biological targets and their effects on cellular functions.

Pteridine analogs have been extensively studied for their ability to modulate the activity of various enzymes. A significant area of this research has been in the context of cancer and infectious diseases. For instance, novel substituted pteridine-derived inhibitors of monocarboxylate transporter 1 (MCT1), a target in cancer therapy, have been developed and evaluated. The potency of these compounds was confirmed using a 14C-lactate transport assay and their anti-cancer activity was established in human tumor cell lines. acs.org

In the field of infectious diseases, pteridine reductase 1 (PTR1) in Leishmania parasites is a validated drug target. The main function of PTR1 is the reduction of biopterin, and it also plays a role in folate metabolism, making it essential for the parasite's survival. nih.gov Researchers have used in silico screening and subsequent biological evaluation to identify selective PTR1 inhibitors. The inhibitory activity of these compounds is typically determined through recombinant enzyme inhibition assays, yielding Ki values, and their effect on the parasite is measured by determining the 50% inhibitory concentration (IC50) in both the promastigote and amastigote life stages of the parasite. nih.gov

While specific metabolic flux analysis data for 5,6,7,8-Tetrahydropteridin-4-amine is not available, this technique is a powerful tool for understanding how compounds affect cellular metabolism. It involves the use of isotopic tracers to map the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology.

Table 1: Examples of Enzyme and Transporter Inhibition by Pteridine Derivatives

Compound ClassTargetAssay TypeCell Line/OrganismKey FindingsReference
Pteridine dione (B5365651)/trione (B1666649) derivativesMonocarboxylate Transporter 1 (MCT1)14C-lactate transport assay, MTT assayRaji human lymphoma cellsPotent inhibition of MCT1 and significant anticancer activity (EC50 values in the nanomolar range). acs.org
Pyrimido[1,2-a]pyrimidin-2-one derivativesPteridine Reductase 1 (PTR1)Recombinant enzyme inhibition assay, Cell growth assayLeishmania donovaniSelective inhibition of LdPTR1 with IC50 values in the low micromolar range against amastigotes. nih.gov

This table is interactive. Click on the headers to sort the data.

The pteridine ring is a core structure in many natural compounds with antioxidant properties. ijfmr.com Pteridine derivatives are investigated for their potential to mitigate oxidative stress, a pathological state implicated in numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals. ijfmr.com

Neuroinflammation is another critical area of investigation. While direct studies on this compound are lacking, the general class of compounds with anti-inflammatory properties is of great interest. For example, research into other heterocyclic compounds has shown that they can modulate inflammatory pathways such as the TLR4/MyD88/NF-κB pathway.

A patent has been filed for 6-phenyl-5,6,7,8-tetrahydropteridin-4-amine, a derivative of the compound of interest, for its potential use in maintaining vascular homeostasis, suggesting a role in modulating vascular cell function and potentially inflammation. google.com

The effect of pteridine derivatives on cell fate, including proliferation, differentiation, and apoptosis, is a key area of cancer research. The MTT assay, used to assess the metabolic activity of cells, is a common method to determine the effect of a compound on cell proliferation. For instance, pteridine dione and trione derivatives have been shown to inhibit the growth of Raji lymphoma cells. acs.org The mechanism of action could be through the induction of apoptosis or cell cycle arrest, which can be further investigated using techniques like flow cytometry.

In Vivo Animal Model Studies for Mechanistic Understanding

In vivo studies are essential to validate the findings from in vitro assays and to understand the physiological effects of a compound in a whole organism.

Rodent models are frequently used to study the in vivo effects of compounds that modulate pterin (B48896) metabolism. A patent application mentioning 6-phenyl-5,6,7,8-tetrahydropteridin-4-amine suggests its potential application in vascular homeostasis, which would likely be evaluated in rodent models of vascular disease. google.com These studies could involve measuring physiological parameters related to blood vessel function and examining tissue samples for changes in cellular markers.

The zebrafish (Danio rerio) is a powerful model organism for developmental biology and for studying the effects of chemical compounds. Its transparent embryos allow for real-time imaging of organ development and cellular processes. While no specific studies using this compound in zebrafish have been identified, this model is well-suited for high-throughput screening of pteridine derivatives to identify compounds that affect development or specific signaling pathways.

Pharmacodynamic Studies in Animal Models to Understand Target Engagement (Non-Efficacy)

There is no available research data detailing pharmacodynamic studies of "this compound" in animal models to understand its target engagement.

Discovery and Validation of Biochemical Markers and Research Biomarkers

There is no available research data on the discovery or validation of biochemical or research biomarkers associated with "this compound."

Chemical Biology and Interdisciplinary Research with 5,6,7,8 Tetrahydropteridin 4 Amine

Use of 5,6,7,8-Tetrahydropteridin-4-amine as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological processes in their native context. While specific studies detailing the use of this compound as a chemical probe are not extensively documented, the inherent properties of the pteridine (B1203161) ring system make it an attractive scaffold for such applications. Pteridine derivatives are known to participate in a variety of biological processes, acting as pigments, enzymatic cofactors, and signaling molecules. uq.edu.au This biological relevance suggests that synthetic analogs could be designed to interrogate these pathways.

Recent research has highlighted the potential of 5,6,7,8-tetrahydropteridines as anti-inflammatory compounds. uq.edu.aunih.gov A scaffold-hopping approach led to the identification of 5,6,7,8-tetrahydropteridines as promising, yet underutilized, scaffolds in medicinal chemistry for targeting the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases. nih.govnih.gov The synthesis and biological evaluation of these compounds underscore their potential to be developed into chemical probes to study inflammatory signaling pathways. nih.govnih.gov

Furthermore, pteridine nucleoside analogs, such as 3-methyl isoxanthopterin, have been successfully incorporated into oligonucleotides to serve as fluorescent hybridization probes. researchgate.net These probes exhibit changes in their fluorescence properties upon binding to target DNA or RNA, allowing for the detection of specific nucleic acid sequences. researchgate.net This principle could potentially be extended to this compound, which possesses a chromophoric pteridine core, suggesting its potential as a fluorescent probe for various biological targets.

Table 1: Examples of Pteridine Derivatives and Their Investigated Biological Roles

Pteridine DerivativeInvestigated Biological Role/ApplicationKey Findings
5,6,7,8-TetrahydropteridinesAnti-inflammatory agentsIdentified as potential inhibitors of the NLRP3 inflammasome. uq.edu.aunih.govnih.gov
3-Methyl IsoxanthopterinFluorescent hybridization probeCan be incorporated into oligonucleotides to detect specific DNA/RNA sequences. researchgate.net
Methotrexate, PralatrexateAnticancer drugsAct as inhibitors of dihydrofolate reductase. uq.edu.au
TriamtereneDiureticAn approved therapeutic based on the pteridine scaffold. uq.edu.au

Development of Bio-orthogonal Pteridin Tools for Live-Cell Imaging and Tracking

Bioorthogonal chemistry has revolutionized the study of biomolecules in living systems by enabling the selective labeling and visualization of targets without interfering with native biological processes. nih.govnih.gov While the direct application of this compound in the development of bioorthogonal tools is not yet established, the pteridine scaffold offers a promising starting point for creating such tools.

The development of bioorthogonal probes often involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. nih.govfrontiersin.org This "click chemistry" approach allows for rapid and specific ligation under physiological conditions. lbl.gov Researchers have successfully developed fluorogenic tetrazine probes that exhibit a significant increase in fluorescence upon reaction, which is highly advantageous for live-cell imaging by reducing background noise. nih.gov Given that pteridines are heterocyclic compounds, it is conceivable that they could be chemically modified to incorporate a tetrazine moiety or a strained dienophile, thereby creating a pteridine-based bioorthogonal probe.

The synthesis of various pteridine derivatives has been reported, demonstrating the chemical tractability of this scaffold. researchgate.netnih.govresearchgate.net For instance, the synthesis of 6-aminomethyl-5,6,7,8-tetrahydropterin has been achieved through a multi-step process, showcasing the potential for introducing functional groups that could be used for bioorthogonal reactions. researchgate.net Such synthetic strategies could be adapted to produce derivatives of this compound suitable for bioorthogonal applications in live-cell imaging and tracking. researchgate.netnih.gov

Integration with Synthetic Biology for Novel Pathway Construction

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov This field often involves the engineering of metabolic pathways to produce valuable chemicals or to understand complex biological networks. lbl.govberkeley.edu While the integration of this compound into synthetic biology for novel pathway construction is a nascent concept, the central role of related pteridine compounds in natural metabolic pathways suggests significant potential.

Pteridine derivatives, such as tetrahydrobiopterin (B1682763) (BH4), are essential cofactors for a variety of enzymes involved in amino acid metabolism and neurotransmitter synthesis. biorxiv.org Metabolic engineering efforts have successfully manipulated the biosynthesis of isoprenoids, fatty acids, and other natural products by redirecting metabolic flux and introducing heterologous enzymes. lbl.gov A similar approach could be envisioned for engineering pathways that utilize or produce pteridine-based molecules. For instance, by introducing and optimizing the expression of genes involved in pteridine biosynthesis, it might be possible to create microbial cell factories for the production of specific pteridine derivatives for therapeutic or industrial purposes.

Furthermore, synthetic biology tools, such as engineered transcription factors and biosensors, could be employed to regulate and monitor pteridine-dependent pathways. sigmaaldrich.comnih.gov For example, a synthetic biosensor could be designed to detect the intracellular concentration of a specific pteridine, which in turn could regulate the expression of enzymes in a constructed metabolic pathway. This would allow for dynamic control over the production of a desired compound. While these applications are currently speculative for this compound itself, the foundational principles of synthetic biology provide a clear roadmap for future research in this area. nih.gov

Applications in Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, provide a global view of the molecules within a biological system. nih.gov The chemical properties of this compound, particularly the presence of a primary amine group, suggest its potential utility in these high-throughput analytical techniques.

In proteomics, chemical derivatization of amines is a common strategy to improve the detection and quantification of peptides and proteins by mass spectrometry. nih.gov Reagents that introduce a fixed positive charge or an isotopic label can enhance ionization efficiency and enable multiplexed analysis. While not yet reported, this compound or a reactive derivative thereof could potentially be used as a novel derivatization agent for labeling peptides or proteins.

In the field of metabolomics, the analysis of pteridines is of growing interest due to their involvement in various metabolic pathways and their potential as disease biomarkers. nih.gov An HPLC-MS method has been developed for the determination of natural pteridines in tomato samples, demonstrating the feasibility of analyzing these compounds in complex biological matrices. researchgate.netresearchgate.net This method detected several pteridine derivatives, highlighting the diversity of this class of metabolites. researchgate.netresearchgate.net Another study investigating pteridine metabolism in breast cancer cell lines found altered levels of several pteridines, including pterin (B48896), isoxanthopterin, and 6-biopterin, suggesting their role in cancer biology. nih.gov

The amine group of this compound makes it amenable to derivatization strategies used in metabolomics to enhance the chromatographic separation and mass spectrometric detection of metabolites. sigmaaldrich.commagtech.com.cnnih.gov Derivatization can improve the sensitivity and specificity of the analysis, which is particularly important for low-abundance metabolites. nih.gov

Table 2: Pteridine Derivatives Detected in Metabolomic Studies

Pteridine DerivativeBiological MatrixAnalytical MethodReference
NeopterinTomatoHPLC-ESI-MS researchgate.netresearchgate.net
7,8-DihydroneopterinTomatoHPLC-ESI-MS researchgate.netresearchgate.net
6-HydroxymethylpterinTomatoHPLC-ESI-MS researchgate.netresearchgate.net
Pterin-6-carboxylic acidTomatoHPLC-ESI-MS researchgate.netresearchgate.net
PterinBreast cancer cellsNot specified nih.gov
IsoxanthopterinBreast cancer cellsNot specified nih.gov
XanthopterinBreast cancer cellsNot specified nih.gov
Sepiapterin (B94604)Breast cancer cellsNot specified nih.gov
6-BiopterinBreast cancer cellsNot specified nih.gov
LumazineBreast cancer cellsNot specified nih.gov
7-HydroxylumazineBreast cancer cellsNot specified nih.gov
Lumazine dehydroxyxanthopterin B2S. lividansNative MS biorxiv.org

Future Research Directions and Translational Opportunities Non Clinical

Elucidation of Undiscovered Biochemical Roles of 5,6,7,8-Tetrahydropteridin-4-amine

While the roles of some pteridine (B1203161) derivatives, such as tetrahydrobiopterin (B1682763) (BH4), as essential cofactors for various enzymes are well-established, the full spectrum of biological activities for many related compounds, including this compound, remains largely unexplored. ontosight.ai Future research should prioritize the systematic investigation of its potential involvement in a wider array of biochemical pathways.

It is known that pteridines are crucial for the synthesis of nucleic acids, the metabolism of amino acids, and the regulation of oxidative stress. ontosight.ai They are integral to the function of aromatic amino acid hydroxylases, which are necessary for the production of neurotransmitters like serotonin (B10506) and dopamine. ontosight.ai Given that an estimated 98-99% of pteridine compounds are yet to be discovered and characterized, there is a vast, unexplored territory for new findings. ontosight.ai

Future research could focus on:

Enzyme Cofactor Activity: Investigating whether this compound can act as a cofactor or modulator for enzymes beyond the known pteridine-dependent pathways.

Redox Modulation: Exploring its role in cellular redox homeostasis, including its potential as a scavenger of reactive oxygen species or its involvement in redox signaling cascades. nih.gov

Metabolic Regulation: Determining if it influences other metabolic pathways, not directly linked to its established functions, through allosteric regulation of enzymes or by acting as a signaling molecule. ontosight.ai The intricate network of pteridine metabolism suggests that even minor derivatives could have significant regulatory effects. mdpi.com

Development of Advanced Methodologies for Pteridin Chemistry and Biology

Progress in understanding the biological roles of this compound is intrinsically linked to the development of more sophisticated chemical and analytical tools. The inherent instability and low concentrations of reduced pteridines in biological systems present significant analytical challenges. nih.gov

Advanced Synthesis and Purification: The synthesis of specific pteridine derivatives can be complex. Recent advancements, however, are providing more efficient and cost-effective methods. mdpi.com Future efforts should focus on:

Stereoselective Synthesis: Developing methods for the stereoselective synthesis of chiral pteridine derivatives, which is crucial for studying their specific interactions with enzymes. numberanalytics.com

Novel Coupling Reactions: Expanding the use of modern synthetic methodologies, such as Suzuki and Sonogashira cross-coupling reactions, to create a diverse library of 6-substituted pteridine derivatives for biological screening. mdpi.com

Mechanochemistry: Exploring solvent-free, mechanochemical methods for the reduction of pterins, which offer a simpler and more environmentally friendly approach to producing reduced pteridines. mdpi.com

Advanced Analytical Techniques: The accurate quantification and identification of pteridines in biological matrices are paramount. researchgate.net Recent progress in this area includes:

HPLC-MS/MS: The use of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has significantly improved the sensitivity and specificity of pteridine analysis. nih.govmdpi.com Further development of these methods will enable the detection of even trace amounts of this compound and its metabolites.

Stabilization of Analytes: Given the instability of reduced pteridines, refining methods for their stabilization during sample preparation and analysis is critical. This includes the use of reducing agents and optimized extraction protocols. nih.govtandfonline.com

Analytical TechniqueAdvantages for Pteridine ResearchKey Research Findings
HPLC with Fluorescence Detection High sensitivity for fluorescent pteridine compounds.Enabled the initial quantitative analysis of pteridines in biological fluids. researchgate.net
HPLC-MS/MS High sensitivity and specificity, allowing for the simultaneous determination of multiple pteridine derivatives and their isomers. nih.govmst.eduFacilitated the elucidation of pteridine metabolic pathways in cancer cell models and the identification of potential biomarkers. nih.govmst.edu
Size Exclusion Chromatography Useful for the initial separation and partial purification of fluorescent compounds from complex biological extracts. mdpi.comAided in the identification of various pteridines in insect tissues. mdpi.com

Potential for Novel Diagnostic Tools or Research Reagents

The altered metabolism of pteridines in various diseases has positioned them as promising candidates for biomarkers. nih.govmst.edu Neopterin, for example, is a well-established marker of immune system activation. mst.edu The potential of this compound and its metabolites as diagnostic tools or research reagents warrants significant investigation.

Diagnostic Biomarkers: Elevated levels of urinary pteridines have been reported in patients with certain cancers and inflammatory conditions. nih.gov Future research should aim to:

Disease-Specific Profiles: Investigate whether specific patterns of this compound and other pteridine derivatives in bodily fluids (urine, serum, cerebrospinal fluid) can serve as specific and sensitive biomarkers for various diseases, including cancer and neurological disorders. nih.govnih.gov

Non-Invasive Screening: Explore the potential of urinary pteridine analysis as a non-invasive screening tool for early disease detection. mst.edu

Research Reagents: The unique chemical properties of this compound could be harnessed to develop novel research tools.

Enzyme Inhibitors/Activators: Synthetically modified derivatives could be designed as specific inhibitors or activators of enzymes involved in pteridine metabolism or other pathways, providing valuable tools for studying cellular processes.

Fluorescent Probes: The inherent fluorescence of the pteridine core could be exploited to develop fluorescent probes for imaging and tracking specific biological processes in real-time.

Pteridine DerivativePotential ApplicationRationale
NeopterinBiomarker for immune activation, inflammation, and certain cancers. mst.edunih.govLevels increase in response to interferon-gamma, a key cytokine in cellular immune responses. nih.gov
BiopterinBiomarker for disorders of neurotransmitter metabolism. nih.govAn essential cofactor for the synthesis of dopamine, norepinephrine, and serotonin. nih.gov
This compound Potential biomarker for metabolic dysregulation. As a core structure in pteridine metabolism, its levels may reflect alterations in various biosynthetic and catabolic pathways.

Addressing Gaps in Fundamental Understanding of Pteridin Derivative Interactions at the Systems Level

A significant hurdle in realizing the full translational potential of pteridine research is the existing gap in our fundamental understanding of how these molecules interact within the complex network of cellular metabolism. nih.gov A systems-level approach is necessary to unravel the intricate web of connections between pteridine pathways and other cellular processes.

Metabolic Network Integration: Future research should focus on integrating pteridine metabolism into broader metabolic models. This will help to:

Identify Interconnections: Uncover previously unknown links between pteridine metabolism and other key pathways, such as folate metabolism, purine (B94841) biosynthesis, and amino acid metabolism. numberanalytics.comnih.gov

Predict Metabolic Flux: Develop computational models that can predict how changes in the levels of this compound or related compounds might affect the flux through interconnected pathways.

Understand Pathophysiology: Gain a deeper understanding of how dysregulation of pteridine metabolism contributes to the pathophysiology of various diseases at a systemic level. ontosight.ai

Addressing Knowledge Gaps: There are still many unanswered questions regarding the fundamental biology of pteridines. mdpi.com Key areas for future investigation include:

Transport and Subcellular Localization: How are pteridines, including this compound, transported across cell membranes and what are their specific subcellular localizations?

Regulation of Biosynthesis and Catabolism: What are the precise regulatory mechanisms that control the synthesis and breakdown of this compound?

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and other pteridine derivatives, paving the way for novel diagnostic and therapeutic strategies.

Q & A

What are the optimal synthetic routes for 5,6,7,8-Tetrahydropteridin-4-amine, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of tetrahydropteridin-4-amine derivatives typically involves catalytic hydrogenation of pteridine precursors. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions (room temperature, atmospheric pressure) selectively reduces the aromatic ring while preserving the amine functionality . Multi-step reactions may include cyclization of substituted pyrimidines with appropriate amine donors. Reaction optimization requires precise control of pH, solvent polarity (e.g., ethanol or THF), and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography or recrystallization enhances purity (>95% by HPLC) .

Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and hydrogenation completeness (e.g., disappearance of aromatic proton signals at δ 7–8 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves conformational ambiguities in the bicyclic system . For stereochemical analysis, chiral HPLC with polysaccharide-based columns or vibrational circular dichroism (VCD) distinguishes enantiomers . Polarimetry and optical rotation measurements further quantify enantiomeric excess (>99% ee in resolved samples) .

How can enantiomeric resolution of racemic this compound be achieved, and what methodologies ensure stereochemical fidelity in asymmetric synthesis?

Racemic mixtures can be resolved using chiral resolving agents (e.g., tartaric acid derivatives) via diastereomeric salt formation . Asymmetric synthesis strategies employ chiral catalysts, such as iridium complexes with tetrahydroquinoline ligands, to induce stereoselectivity during hydrogenation . Computational modeling (DFT calculations) predicts transition states to guide catalyst design. Dynamic kinetic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) achieves enantiomerically pure products (>90% yield) by selectively acylating one enantiomer .

What experimental approaches are used to identify biological targets of this compound derivatives, and how are mechanistic hypotheses validated?

Target identification often involves kinase inhibition assays (e.g., ATP-binding site competition in cell-free systems) and receptor binding studies (radioligand displacement assays for GPCRs) . Mechanistic validation uses CRISPR-Cas9 gene editing to knock out suspected targets, followed by dose-response comparisons in wild-type vs. knockout cell lines . Molecular docking (AutoDock Vina) and molecular dynamics simulations predict binding modes, which are confirmed via site-directed mutagenesis of key residues (e.g., Ser/Thr in kinase catalytic domains) .

How can researchers resolve contradictions in biological activity data arising from structural modifications of this compound?

Discrepancies in activity may stem from subtle structural variations, such as N-alkylation or ring substituents. For example, introducing a methyl group at the 2-position enhances lipophilicity (logP increase by 0.5 units) but may sterically hinder receptor binding . Systematic SAR studies with standardized assays (e.g., IC50 determinations under identical conditions) clarify structure-activity relationships. Meta-analyses of published data, adjusted for assay variability (e.g., cell type, incubation time), identify trends obscured by experimental noise .

What computational tools and protocols are recommended for modeling the interactions of this compound with biological macromolecules?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ground-state geometries and predict electronic properties (HOMO-LUMO gaps) relevant to redox activity . Molecular docking with Glide or GOLD evaluates binding affinities to targets like kinases or neurotransmitter receptors. Free-energy perturbation (FEP) calculations quantify binding energy changes induced by substituent modifications . Cryo-EM or X-ray crystallography of ligand-target complexes provides experimental validation of predicted poses .

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